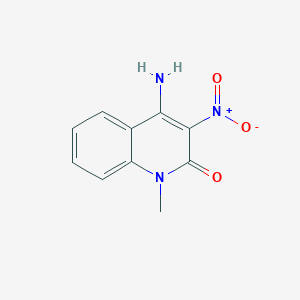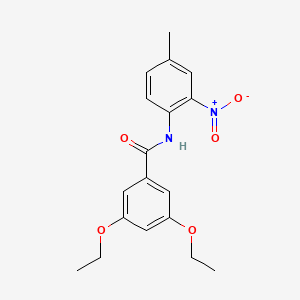
N-cyclohexyl-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide, commonly known as CDQ, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. CDQ belongs to the class of quinazoline-based compounds, which have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Applications De Recherche Scientifique
CDQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. CDQ has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. Additionally, CDQ has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of CDQ is not fully understood, but it has been proposed that it exerts its biological activity through inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme involved in the synthesis of DNA, and its inhibition leads to a decrease in the production of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
CDQ has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CDQ inhibits the growth of cancer cells, induces apoptosis, and inhibits cell migration and invasion. CDQ has also been shown to exhibit antimicrobial activity, inhibiting the growth of bacterial and fungal pathogens. Additionally, CDQ has been shown to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CDQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, CDQ has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to the use of CDQ in lab experiments. CDQ is a sulfonamide-based compound, which can lead to non-specific binding and interference with other biological processes. Additionally, CDQ has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for the study of CDQ. One area of interest is the development of CDQ-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CDQ and its potential toxicity and side effects. Finally, the development of new synthetic methods for CDQ and related compounds could lead to the discovery of new biological activities and therapeutic applications.
Méthodes De Synthèse
The synthesis of CDQ involves the reaction of cyclohexylamine, diethyl malonate, and 2,4-thiazolidinedione in the presence of acetic anhydride and triethylamine. The reaction proceeds through a multistep process, which involves the formation of an intermediate product, followed by cyclization and sulfonation. The final product is obtained through purification by recrystallization.
Propriétés
IUPAC Name |
N-cyclohexyl-1,3-diethyl-2,4-dioxoquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-3-20-16-11-10-14(12-15(16)17(22)21(4-2)18(20)23)26(24,25)19-13-8-6-5-7-9-13/h10-13,19H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSDUKWKXBQQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)C(=O)N(C1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)
![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)
![2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5023513.png)
![1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5023533.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)
![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)